molecular formula C19H24FNO4 B4973821 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

Cat. No. B4973821
M. Wt: 349.4 g/mol
InChI Key: XEVHVYSXDSCHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. This molecule has attracted significant attention in the scientific community due to its potential as an anti-cancer agent.

Mechanism of Action

2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets RNA polymerase I transcription by binding to the DNA template and preventing the initiation of transcription. This inhibition leads to the activation of the p53 pathway, which is responsible for regulating cell cycle progression and inducing apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of p53 and its downstream targets, such as p21 and BAX, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit ribosomal RNA synthesis, leading to a reduction in protein synthesis and cell growth. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to increase the levels of reactive oxygen species, leading to oxidative stress and cell death.

Advantages and Limitations for Lab Experiments

2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a highly selective inhibitor of RNA polymerase I transcription, making it a useful tool for studying the role of this transcriptional pathway in cancer. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been shown to be effective against a wide range of cancer types, making it a valuable tool for studying cancer biology. However, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has some limitations as a research tool. It has been shown to have off-target effects on other transcriptional pathways, which may complicate the interpretation of results. In addition, 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

For research on 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate include the development of combination therapies, biomarkers for response prediction, and improved derivatives.

Synthesis Methods

The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate involves the reaction of 4-fluorophenylacetic acid with ethyl oxalyl chloride to form 2-(4-fluorophenyl)-2-oxoethyl oxalate. This intermediate is then reacted with cyclohexylamine and pentanoic acid to form 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate. The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been optimized to improve yield and purity, making it a viable option for large-scale production.

Scientific Research Applications

2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is upregulated in many cancer cells. This inhibition leads to the activation of the p53 pathway, resulting in cell cycle arrest and apoptosis. 2-(4-fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has shown promising results in preclinical studies, demonstrating efficacy against a wide range of cancer types, including breast, ovarian, and pancreatic cancers.

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVHVYSXDSCHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate

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